1-(4-bromo-2-methoxybenzenesulfonyl)-3-methyl-1H-pyrazole
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Overview
Description
1-(4-bromo-2-methoxybenzenesulfonyl)-3-methyl-1H-pyrazole is a chemical compound that belongs to the class of sulfonyl pyrazoles. This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2-methoxybenzenesulfonyl)-3-methyl-1H-pyrazole typically involves the reaction of 4-bromo-2-methoxybenzenesulfonyl chloride with 3-methylpyrazole. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-2-methoxybenzenesulfonyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or a thiol group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of 1-(4-azido-2-methoxyphenyl)sulfonyl-3-methylpyrazole or 1-(4-thio-2-methoxyphenyl)sulfonyl-3-methylpyrazole.
Oxidation Reactions: Formation of 1-(4-hydroxy-2-methoxyphenyl)sulfonyl-3-methylpyrazole or 1-(4-formyl-2-methoxyphenyl)sulfonyl-3-methylpyrazole.
Reduction Reactions: Formation of 1-(4-bromo-2-methoxyphenyl)thio-3-methylpyrazole.
Scientific Research Applications
1-(4-bromo-2-methoxybenzenesulfonyl)-3-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2-methoxybenzenesulfonyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-2-methoxyphenyl)sulfonyl-3-methylpyrazole
- 1-(4-Fluoro-2-methoxyphenyl)sulfonyl-3-methylpyrazole
- 1-(4-Iodo-2-methoxyphenyl)sulfonyl-3-methylpyrazole
Uniqueness
1-(4-bromo-2-methoxybenzenesulfonyl)-3-methyl-1H-pyrazole is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. Additionally, the combination of the methoxy and sulfonyl groups provides a distinct electronic environment that can influence the compound’s reactivity and biological activity.
Properties
IUPAC Name |
1-(4-bromo-2-methoxyphenyl)sulfonyl-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3S/c1-8-5-6-14(13-8)18(15,16)11-4-3-9(12)7-10(11)17-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPXSEYEYVZVCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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